(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS No.: 2098026-18-5
Cat. No.: VC3152124
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098026-18-5 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | (1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine |
| Standard InChI | InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3 |
| Standard InChI Key | LEWJLHJZUMYCQZ-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1CN)C3CCCC3 |
| Canonical SMILES | CC1=NN2C=CN(C2=C1CN)C3CCCC3 |
Introduction
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
This compound is closely related and shares the same imidazo[1,2-b]pyrazole core. It has a molecular weight of approximately 230.27 g/mol and is known for its potential in drug design due to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | Not specified for the methanamine derivative, but related compounds have formulas like C12H14N4 for similar structures |
| Molecular Weight | Not specified, but related compounds have weights around 230 g/mol |
| CAS Number | Not available for the methanamine derivative |
| Synthesis | Typically involves cyclization, alkylation, and functional group introduction steps |
1-Cyclopentyl-6-methyl-imidazo[1,2-b]pyrazole-7-carbonitrile
This compound has a molecular weight of 214.27 g/mol and features a carbonitrile group instead of the carboxylic acid or methanamine group .
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4 |
| Molecular Weight | 214.27 g/mol |
| CAS Number | 2098141-55-8 |
Biological Interactions
Imidazo[1,2-b]pyrazole derivatives can interact with enzymes and receptors, influencing various biological pathways. They may inhibit certain enzymes or modulate receptor activity, which can lead to therapeutic effects such as anti-inflammatory or antitumor activities.
Potential Therapeutic Applications
Given the structural similarity to other imidazo[1,2-b]pyrazole compounds, (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine might exhibit similar biological activities. These could include enzyme inhibition, receptor modulation, or interference with critical biological pathways.
Synthesis and Chemical Reactions
The synthesis of related compounds typically involves cyclization reactions to form the imidazo[1,2-b]pyrazole core, followed by the introduction of functional groups such as cyclopentyl or methyl groups. For the methanamine derivative, a similar approach might be used, with additional steps to introduce the methanamine group.
| Synthesis Step | Description |
|---|---|
| Cyclization | Formation of the imidazo[1,2-b]pyrazole core |
| Alkylation | Introduction of the cyclopentyl group |
| Functional Group Introduction | Addition of the methanamine group |
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